molecular formula C27H27N3O2 B4161401 6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide

6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B4161401
M. Wt: 425.5 g/mol
InChI Key: RGXONLUYQYZSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a propoxyphenyl group, and a pyridinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-propoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be attached through a nucleophilic substitution reaction, where the intermediate product is reacted with 4-pyridinyl ethyl bromide in the presence of a base like potassium carbonate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate product is reacted with an appropriate amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and propoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as a therapeutic agent for neurological disorders, given its ability to interact with specific neurotransmitter receptors.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biology: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(4-methoxyphenyl)-N-[1-(4-pyridinyl)ethyl]-4-quinolinecarboxamide
  • 6-methyl-2-(4-ethoxyphenyl)-N-[1-(4-pyridinyl)ethyl]-4-quinolinecarboxamide
  • 6-methyl-2-(4-butoxyphenyl)-N-[1-(4-pyridinyl)ethyl]-4-quinolinecarboxamide

Uniqueness

6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide is unique due to the presence of the propoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s binding affinity to molecular targets, its solubility, and its overall pharmacokinetic profile, making it a valuable compound for specific scientific research applications.

Properties

IUPAC Name

6-methyl-2-(4-propoxyphenyl)-N-(1-pyridin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-4-15-32-22-8-6-21(7-9-22)26-17-24(23-16-18(2)5-10-25(23)30-26)27(31)29-19(3)20-11-13-28-14-12-20/h5-14,16-17,19H,4,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXONLUYQYZSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC(C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-methyl-2-(4-propoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.